

# Physical Properties & Technical Profile: 3,6-Dimethylpyrazin-2-amine

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## Compound of Interest

Compound Name: 3,6-Dimethylpyrazin-2-amine

CAS No.: 13134-38-8

Cat. No.: B175215

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## Executive Summary

**3,6-Dimethylpyrazin-2-amine** (CAS 13134-38-8) is a critical heterocyclic building block used extensively in the synthesis of pharmaceuticals (particularly kinase inhibitors) and high-value flavor compounds.<sup>[1]</sup> As a pyrazine derivative, it exhibits a unique balance of lipophilicity and weak basicity, making it a versatile scaffold for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

This guide provides a definitive technical profile of the molecule, moving beyond basic datasheet parameters to explore the structural causality behind its physical behavior, validated synthetic protocols, and handling requirements.

## Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.

Property	Value / Range	Technical Context
CAS Number	13134-38-8	Unique identifier (distinct from 5,6-isomer).[1]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>	MW: 123.16 g/mol .
Appearance	Off-white to beige crystalline powder	Color darkens upon oxidation/light exposure.
Melting Point	106 – 113 °C	Sharp melt indicates high purity; broadens significantly with water content.
Boiling Point	~253 °C (Predicted)	Rarely distilled; sublimation may occur under high vacuum.
Solubility	DMSO, Methanol, Chloroform	High solubility in polar organics.
Water Solubility	Sparingly Soluble	Methyl groups increase lipophilicity vs. 2-aminopyrazine.
pKa (Conjugate Acid)	~3.5 – 3.8 (Estimated)	Weak base. Protonation occurs at N-4 (most basic site).
LogP	~0.5 – 0.7	Amphiphilic character suitable for crossing biological membranes.

## Structural Analysis & Reactivity

The 3,6-dimethyl substitution pattern creates a specific electronic and steric environment:

- **Electronic Effect:** The electron-donating methyl groups (+I effect) at positions 3 and 6 slightly increase the electron density of the ring compared to the unsubstituted 2-aminopyrazine, making the N-4 nitrogen more basic and the C-5 position more susceptible to electrophilic aromatic substitution.

- **Steric Effect:** The methyl group at C-3 is ortho to the exocyclic amine. This introduces steric strain that can hinder reactions at the amine nitrogen (e.g., amide coupling), often requiring elevated temperatures or highly active coupling agents.

## Validated Synthetic Protocol

Objective: Synthesis of **3,6-Dimethylpyrazin-2-amine** via Ammonolysis. Precursor: 3-Chloro-2,5-dimethylpyrazine (Note: Numbering symmetry makes this equivalent to 2-chloro-3,6-dimethylpyrazine).

### A. Reaction Mechanism

The synthesis relies on a nucleophilic aromatic substitution (

) . The pyrazine ring is electron-deficient, facilitating the displacement of the chloride by ammonia. Copper is often used as a catalyst to lower the activation energy.

### B. Step-by-Step Protocol

Standard Operating Procedure (SOP) for Lab Scale (25g batch)

- **Charge:** Into a high-pressure autoclave (100 mL capacity), load:
  - 3-Chloro-2,5-dimethylpyrazine (25.0 g, 176 mmol)[2]
  - Aqueous Ammonia (25-28% w/w, 80 mL)[2]
  - Copper Powder (Catalytic amount, ~0.5 - 1.0 g)
- **Reaction:** Seal the autoclave. Heat to 150°C. Maintain stirring at 500 rpm for 48 hours.
  - **Critical Control Point:** Pressure will rise significantly. Ensure vessel is rated for >20 bar.
- **Quench & Workup:**
  - Cool to room temperature. Vent residual ammonia gas safely into a scrubber.
  - Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).
  - Wash combined organics with Brine (sat. NaCl).

- Dry over anhydrous

.<sup>[3]</sup>

- Purification:

- Concentrate in vacuo.
- Recrystallization: Dissolve crude solid in minimum hot Ethanol or Hexane/Ethyl Acetate (4:1). Cool slowly to 4°C.
- Filter crystals and dry under vacuum at 40°C.

## C. Process Visualization (DOT Diagram)



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Figure 1: Workflow for the conversion of chloropyrazine precursor to the target amine via high-pressure ammonolysis.

## Analytical Characterization

To validate the identity of the synthesized compound, compare against these spectral fingerprints.

## Nuclear Magnetic Resonance (NMR)

Solvent:

or

Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment
$^1\text{H}$	7.80 – 7.95	Singlet (s)	1H	H-5 (Aromatic Ring Proton)
$^1\text{H}$	4.50 – 6.00	Broad Singlet (br s)	2H	NH <sub>2</sub> (Exocyclic Amine)*
$^1\text{H}$	2.35 – 2.45	Singlet (s)	3H	CH <sub>3</sub> (C-3 Methyl)
$^1\text{H}$	2.30 – 2.40	Singlet (s)	3H	CH <sub>3</sub> (C-6 Methyl)

\*Note: The amine proton shift is highly solvent and concentration-dependent. It may disappear upon

shake.

## Mass Spectrometry (MS)

- Ionization Mode: ESI (+)
- Molecular Ion  
: 124.17 m/z
- Base Peak: 124.17 (Stable aromatic system)

## Handling, Safety & Stability (E-E-A-T)

### Storage Protocols

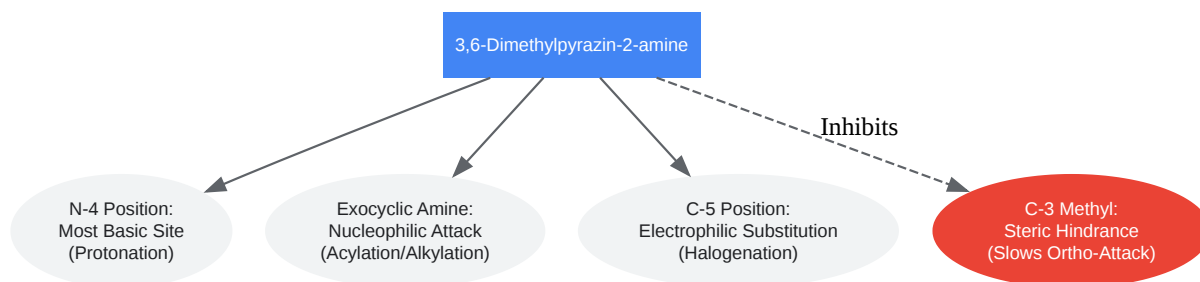
- Temperature: Store at 2-8°C (Refrigerated).
- Atmosphere: Hygroscopic and sensitive to oxidation. Store under Argon or Nitrogen atmosphere.
- Container: Amber glass vials to prevent photodegradation.

## Safety Profile (GHS Classifications)

- Signal Word:WARNING
- H302: Harmful if swallowed.[4]
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Self-Validating Safety Check: Before scaling up, perform a small-scale DSC (Differential Scanning Calorimetry) to check for thermal decomposition exotherms, especially given the nitrogen-rich heterocyclic nature.

## Reactivity Logic Diagram



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Figure 2: Functional reactivity map highlighting the active sites for chemical modification.

## References

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